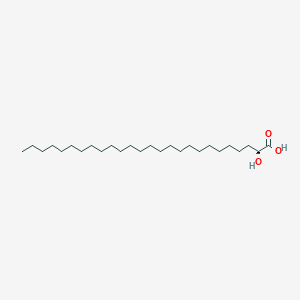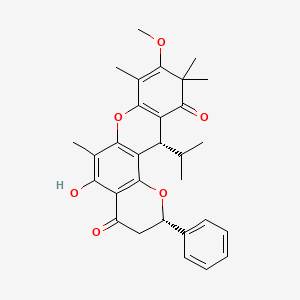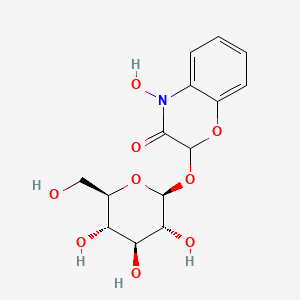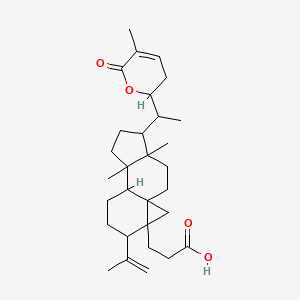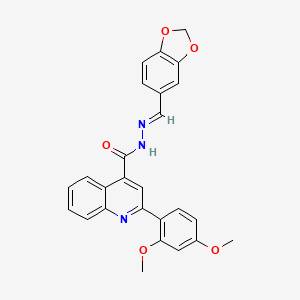
N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethylideneamino)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide is a member of quinolines.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Researchers have explored the synthesis of various derivatives bearing the quinoxalin-2-yl moiety, including compounds similar to N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide. These compounds have shown potential in vitro antibacterial and antifungal activities against strains like Aspergillus ochraceus Wilhelm and Penicillium chrysogenum Thom (El-Gaby et al., 2003).
Anti-Cancer Properties
- Certain quinoline derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. Some compounds exhibited higher activity compared to the reference drug doxorubicin, indicating potential anti-cancer applications (Ghorab & Alsaid, 2015).
Insecticidal Activity
- Benzoheterocyclic analogues of N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide have been designed and tested for insecticidal activity. Some of these compounds showed higher insecticidal activities than commercial insecticides (Sawada et al., 2003).
Antimicrobial Potential
- A study focused on microwave-assisted synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, exploring their antimicrobial properties. This research underlines the potential of these compounds in addressing drug-resistant bacterial infections (Bello et al., 2017).
Antifungal Agents
- Novel Indolyl Pyrimidine Carbohydrazides, structurally similar to the compound , have been synthesized and evaluated as antifungal agents. Some of these compounds were found to be potent against fungal strains like Candida albicans (Gaffar et al., 2012).
Detection of Carcinogenic Lead
- Derivatives of N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide have been used in the significant detection of carcinogenic heavy metal ions like lead, highlighting their potential in environmental monitoring (Rahman et al., 2020).
Propriétés
Nom du produit |
N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide |
|---|---|
Formule moléculaire |
C26H21N3O5 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H21N3O5/c1-31-17-8-9-19(24(12-17)32-2)22-13-20(18-5-3-4-6-21(18)28-22)26(30)29-27-14-16-7-10-23-25(11-16)34-15-33-23/h3-14H,15H2,1-2H3,(H,29,30)/b27-14+ |
Clé InChI |
FTCGMANTUWVKFZ-MZJWZYIUSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5)OC |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC5=C(C=C4)OCO5)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC5=C(C=C4)OCO5)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)
![5H-Thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B1235487.png)

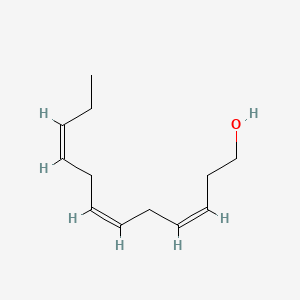

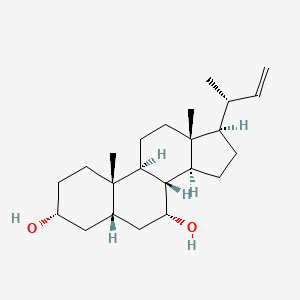
![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)
![8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)
![4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235502.png)
